molecular formula C20H36O7P2 B1235272 ent-Copalyl diphosphate CAS No. 21738-30-7

ent-Copalyl diphosphate

Cat. No. B1235272
CAS RN: 21738-30-7
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-PGHZQYBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate is a copalyl diphosphate. It is a conjugate acid of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate.

Scientific Research Applications

Biosynthesis in Medicinal Plants

ent-Copalyl diphosphate (ent-CPP) synthase plays a crucial role in the biosynthesis of andrographolides in Andrographis paniculata, a medicinal plant. This process involves the conversion of geranylgeranyl diphosphate into ent-CPP. The expression of the ent-CPP synthase gene in A. paniculata is consistent with the accumulation of andrographolides in various plant tissues, highlighting its pharmaceutical significance (Shen et al., 2015).

Fungal Gibberellin Biosynthesis

In fungi, ent-kaurene, a product of ent-CPP, is a critical intermediate in gibberellin biosynthesis. The conversion of geranylgeranyl diphosphate to ent-kaurene in fungi involves a bifunctional diterpene cyclase, indicating a unique enzymatic capability distinct from plants (Kawaide et al., 1997).

Enzyme Mutation for Tanshinone Biosynthesis

In Arabidopsis thaliana, mutations in ent-copalyl diphosphate synthase were investigated for potential improvements in biological functions. This research is significant for metabolic engineering approaches aimed at enhancing the production of tanshinones, medically valuable diterpene derivatives (Szymczyk et al., 2019).

Role in Rice Phytohormone and Phytoalexin Biosynthesis

Rice (Oryza sativa) uses ent-copalyl diphosphate synthase for both gibberellin (a plant hormone) and defensive phytoalexin biosynthesis. The differential expression of two distinct ent-copalyl diphosphate synthases in rice suggests a specialized regulatory mechanism for these distinct metabolic pathways (Prisic et al., 2004).

Structural Insights and Mechanistic Understanding

The structure of ent-copalyl diphosphate synthase reveals insights into its catalytic mechanism, highlighting the architectural differences compared to related enzymes. This knowledge aids in understanding the diversity of isoprenoid cyclization reactions in plant diterpene cyclases (Köksal et al., 2011).

Tissue-Specific Accumulation in Andrographis paniculata

Investigations into the tissue-specific accumulation of specialized diterpenes in Andrographis paniculata have identified key roles for ent-copalyl diphosphate synthase in this process. This research advances understanding of how ent-copalyl diphosphate synthase contributes to the accumulation of medicinally important diterpenes in specific plant tissues (Misra et al., 2015).

properties

CAS RN

21738-30-7

Product Name

ent-Copalyl diphosphate

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m1/s1

InChI Key

JCAIWDXKLCEQEO-PGHZQYBFSA-N

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

synonyms

9,10-syn-copalyl diphosphate
9,10-syn-CPP
9betaH-labda-9(17),13-dien-15-ol diphosphate ester
copalyl pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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